3]triazol-5-aMine
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Overview
Description
3]triazol-5-aMine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3]triazol-5-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloro-1,2-phenylenediamine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3]triazol-5-aMine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced using specific reagents, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
3]triazol-5-aMine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3]triazol-5-aMine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, it may interact with proteins involved in cell proliferation and apoptosis, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
1H-Benzo[D][1,2,3]triazol-5-amine: This compound lacks the chlorine substituents and may have different biological activities.
4,5-Dichloro-1H-benzo[D][1,2,3]triazole: Similar in structure but with chlorine atoms at different positions, leading to distinct properties.
1H-Benzo[D][1,2,3]triazol-6-amine: Another isomer with the amino group at a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
1337879-82-9 |
---|---|
Molecular Formula |
C8H13ClN2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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